A Technical Guide to the Natural Sources of Syringaresinol Diglucoside
A Technical Guide to the Natural Sources of Syringaresinol Diglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringaresinol (B1662434) diglucoside, a prominent lignan (B3055560) glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the natural sources of this bioactive compound, detailing its concentration in various plant species. Furthermore, this document outlines comprehensive experimental protocols for its extraction, isolation, and quantification, and elucidates key signaling pathways through which Syringaresinol diglucoside exerts its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Quantitative Data
Syringaresinol diglucoside is distributed across a range of plant species. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time. The following tables summarize the quantitative data available in the scientific literature.
Table 1: Concentration of Syringaresinol Diglucoside in Various Plant Sources
| Plant Species | Family | Plant Part | Concentration | Reference(s) |
| Eleutherococcus senticosus (Siberian Ginseng) | Araliaceae | Fruit Intractum | 0.96 mg/g | [1] |
| Eleutherococcus senticosus (Siberian Ginseng) | Araliaceae | Dried Underground Organs | >0.08% (sum with Eleutheroside B) | [2] |
| Syringa vulgaris (Common Lilac) | Oleaceae | Flowers | Data not available for diglucoside; contains syringin | [3][4] |
| Paraserianthes falcataria (Falcata Tree) | Fabaceae | Heartwood | Presence confirmed, quantification not specified | |
| Cinnamomum cassia (Chinese Cinnamon) | Lauraceae | Bark | Presence of syringaresinol confirmed, diglucoside not quantified | [5] |
| Panax ginseng (Korean Ginseng) | Araliaceae | Berries | Presence of syringaresinol confirmed, diglucoside not quantified | [6][7] |
Table 2: Lignan Content (Including Syringaresinol) in Cereals and Oilseeds
| Source | Lignan Type | Concentration Range | Reference(s) |
| Rye (Secale cereale) | Syringaresinol, among others | 11.4 - 67.0 mg/kg (in grains) | |
| Flaxseed (Linum usitatissimum) | Primarily Secoisolariciresinol diglucoside (SDG) | 9 - 30 mg/g (total lignans) |
Note: Data for Syringaresinol diglucoside specifically is limited in many of these sources, with research often focusing on the aglycone form (syringaresinol) or total lignan content.
Experimental Protocols
Extraction and Isolation of Syringaresinol Diglucoside from Eleutherococcus senticosus Root
This protocol is a composite of established methods for lignan extraction and purification.
1.1. Materials and Equipment
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Dried and powdered Eleutherococcus senticosus root
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n-Hexane
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Methanol (B129727) (MeOH)
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Water (H₂O)
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Silica (B1680970) gel (for column chromatography)
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Preparative High-Performance Liquid Chromatography (HPLC) system
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C18 reverse-phase column
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Acetonitrile (B52724) (ACN)
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Formic acid
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Rotary evaporator
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Freeze dryer
1.2. Extraction Procedure
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Defatting: Macerate 100 g of powdered E. senticosus root with n-hexane (3 x 500 mL, 24 h each) at room temperature to remove lipids. Discard the hexane (B92381) extracts.
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Methanol Extraction: Air-dry the defatted plant material and subsequently extract with 80% aqueous methanol (3 x 1 L, 24 h each) at room temperature with occasional shaking.
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Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.
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Lyophilization: Freeze-dry the concentrated extract to yield a stable powder.
1.3. Isolation by Column Chromatography
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Column Preparation: Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) packed in a suitable non-polar solvent such as chloroform (B151607) (CHCl₃).
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Sample Loading: Dissolve a portion of the lyophilized crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.
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Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% CHCl₃, followed by CHCl₃:MeOH mixtures (e.g., 99:1, 95:5, 90:10, 80:20, 50:50, v/v), and finally 100% MeOH.
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Fraction Collection and Analysis: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., CHCl₃:MeOH, 9:1) and visualizing under UV light (254 nm) and/or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).
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Pooling: Combine the fractions containing the compound of interest based on the TLC analysis.
1.4. Purification by Preparative HPLC
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Sample Preparation: Dissolve the pooled and concentrated fractions from column chromatography in the initial mobile phase for HPLC. Filter the solution through a 0.45 µm syringe filter.
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HPLC Conditions:
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Column: C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-100% B; 45-50 min, 100% B.
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Flow Rate: 10 mL/min.
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Detection: UV at 280 nm.
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Fraction Collection: Collect the peak corresponding to Syringaresinol diglucoside based on its retention time, which should be determined beforehand using an analytical HPLC system and a reference standard if available.
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Final Processing: Concentrate the collected fraction under reduced pressure and then lyophilize to obtain pure Syringaresinol diglucoside. Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantification of Syringaresinol Diglucoside by HPLC-UV
2.1. Materials and Equipment
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Analytical HPLC system with a UV detector
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C18 reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm)
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Syringaresinol diglucoside reference standard
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Phosphoric acid
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Plant extract (prepared as described in the extraction protocol)
2.2. Chromatographic Conditions
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Mobile Phase A: 0.5% Phosphoric acid in water
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Mobile Phase B: Acetonitrile
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Gradient: A typical gradient could be: 0-10 min, 15% B; 10-25 min, 15-30% B; 25-30 min, 30-50% B.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection Wavelength: 220 nm[8]
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Injection Volume: 10 µL
2.3. Standard and Sample Preparation
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Standard Stock Solution: Accurately weigh about 1 mg of Syringaresinol diglucoside reference standard and dissolve it in methanol to make a stock solution of 1 mg/mL.
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Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from, for example, 10 to 200 µg/mL.
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Sample Solution: Accurately weigh a known amount of the plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
2.4. Quantification
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Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
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Inject the sample solution and determine the peak area of Syringaresinol diglucoside.
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Calculate the concentration of Syringaresinol diglucoside in the sample using the regression equation from the calibration curve.
Signaling Pathways and Mechanisms of Action
Syringaresinol diglucoside, and its aglycone syringaresinol, have been shown to modulate several key signaling pathways implicated in inflammation, cell cycle regulation, and cellular stress responses.
Inhibition of the NF-κB Signaling Pathway
Syringaresinol and its diglucoside have demonstrated potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[2][9]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Syringaresinol has been shown to suppress the phosphorylation of the NF-κB pathway[2].
References
- 1. Syringaresinol attenuates osteoarthritis via regulating the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Chemical Profile, Cytotoxic Activity and Oxidative Stress Reduction of Different Syringa vulgaris L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syringaresinol from Cinnamomum cassia (L.) J.Presl ameliorates cognitive deficits and AD pathology via AMPK in a DM-AD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective induction of SIRT1 gene by syringaresinol from Panax ginseng berry and Acanthopanax senticosus Harms stem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syringaresinol derived from Panax ginseng berry attenuates oxidative stress-induced skin aging via autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. (+)-Syringaresinol-di-O-beta-D-glucoside, a phenolic compound from Acanthopanax senticosus Harms, suppresses proinflammatory mediators in SW982 human synovial sarcoma cells by inhibiting activating protein-1 and/or nuclear factor-kappaB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
